3-Acetyl-4-ethoxybenzoic acid
CAS No.:
Cat. No.: VC4055202
Molecular Formula: C11H12O4
Molecular Weight: 208.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H12O4 |
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Molecular Weight | 208.21 g/mol |
IUPAC Name | 3-acetyl-4-ethoxybenzoic acid |
Standard InChI | InChI=1S/C11H12O4/c1-3-15-10-5-4-8(11(13)14)6-9(10)7(2)12/h4-6H,3H2,1-2H3,(H,13,14) |
Standard InChI Key | RIKPTLDRVDPEJW-UHFFFAOYSA-N |
SMILES | CCOC1=C(C=C(C=C1)C(=O)O)C(=O)C |
Canonical SMILES | CCOC1=C(C=C(C=C1)C(=O)O)C(=O)C |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
3-Acetyl-4-ethoxybenzoic acid belongs to the class of benzoic acid derivatives, with the systematic IUPAC name 3-acetyl-4-ethoxybenzoic acid. Its molecular formula is C₁₁H₁₂O₄, corresponding to a molecular weight of 208.21 g/mol. The structure comprises a benzene ring substituted with:
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A carboxylic acid group (-COOH) at position 1.
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An ethoxy group (-OCH₂CH₃) at position 4.
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An acetyl group (-COCH₃) at position 3.
The spatial arrangement of these groups influences its electronic properties, solubility, and intermolecular interactions.
Synthesis and Manufacturing
Table 1: Critical Reaction Parameters for Analog Synthesis
Step | Reagents | Temperature | Yield (%) |
---|---|---|---|
Esterification | K₂CO₃, Ethyl bromide | 80–100°C | 75–85 |
Acetylation | Acetic anhydride, H₂SO₄ | 0–25°C | 60–70 |
Oxidation | KMnO₄, H₂O | 50–70°C | 50–65 |
Hydrolysis | NaOH (2M), Ethanol | Reflux | 85–90 |
Physicochemical Properties
Thermal Stability
Data for 3-acetyl-4-ethoxybenzoic acid are unavailable, but its structural relative 4-ethoxybenzoic acid (CAS 619-86-3) melts at 197–199°C . The acetyl group likely reduces thermal stability compared to unsubstituted analogs due to increased steric hindrance.
Solubility and Partitioning
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Aqueous Solubility: Estimated at <100 mg/L at 25°C, based on the logP value of 2.39 for 4-ethoxybenzoic acid .
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Organic Solvents: Soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO) due to polar functional groups.
Table 2: Predicted Physicochemical Properties
Property | Value |
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Melting Point | 180–190°C (estimated) |
Boiling Point | 300–310°C (estimated) |
Density | 1.25 g/cm³ (estimated) |
pKa | 4.2–4.5 (carboxylic acid) |
LogP | 2.5–2.8 |
Industrial and Research Applications
Pharmaceutical Intermediates
Ethoxy- and acetyl-substituted benzoic acids serve as precursors for nonsteroidal anti-inflammatory drugs (NSAIDs). For example, biphenyl derivatives like bifenazate (CAS 149877-41-8) utilize similar scaffolds for pesticidal activity .
Material Science
Carbon nanotube composites functionalized with ethoxybenzoic acid derivatives exhibit enhanced conductivity . The acetyl group in 3-acetyl-4-ethoxybenzoic acid could facilitate covalent bonding with nanomaterials.
Recent Advances and Knowledge Gaps
Analytical Challenges
Current methods for detecting analogous compounds rely on high-performance liquid chromatography (HPLC) with UV detection . For 3-acetyl-4-ethoxybenzoic acid, mass spectrometry (MS) would provide superior specificity.
Unexplored Research Areas
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Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral derivatives.
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Polymer Chemistry: Investigating its use as a monomer in polyester resins.
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